1-Butyl-3,3-dimethylurea
Overview
Description
1-Butyl-3,3-dimethylurea is an organic compound with the molecular formula C₇H₁₆N₂O. It is a derivative of urea, characterized by the presence of a butyl group and two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
1-Butyl-3,3-dimethylurea can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for a few hours . Another method involves the nucleophilic addition of butylamine to potassium isocyanate in water without the use of organic co-solvents .
Chemical Reactions Analysis
1-Butyl-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other urea derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Butyl-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Butyl-3,3-dimethylurea can be compared with other similar compounds, such as:
1-Butyl-3-methylurea: Similar structure but with one less methyl group.
1-Butyl-1,3-dimethylurea: Similar structure but with different positioning of the methyl groups.
1-Butylurea: Lacks the additional methyl groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications
Properties
IUPAC Name |
3-butyl-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKHXXRLQIHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200658 | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52696-91-0 | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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